Lipophilicity Modulation via N-Methylation vs. Primary Sulfonamide
The N-methyl substitution on the target compound directly impacts its lipophilicity, a critical parameter for membrane permeability in both agrochemical and pharmaceutical contexts. The primary sulfonamide analog (2-Chloro-5-cyanobenzenesulfonamide, CAS 1939-76-0) exhibits a lower predicted LogP due to the presence of a polar NH2 group capable of acting as a hydrogen-bond donor. Quantitative comparison of predicted properties illustrates this difference.
| Evidence Dimension | Predicted LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Predicted LogP: 1.2 |
| Comparator Or Baseline | 2-Chloro-5-cyanobenzenesulfonamide (CAS 1939-76-0); Predicted LogP: 0.4 |
| Quantified Difference | ΔLogP ≈ +0.8 log units (predicted) |
| Conditions | Predicted values from Chemsrc database using standard fragment-based algorithms. |
Why This Matters
A higher LogP suggests improved passive membrane permeability, which can be a decisive factor for researchers selecting building blocks for cell-active probe or lead compound synthesis.
